molecular formula C12H12BrN3O3 B2993003 5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide CAS No. 1795367-44-0

5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2993003
CAS No.: 1795367-44-0
M. Wt: 326.15
InChI Key: AXSXRDOZIUAFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a cyano group, a nitro group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method includes the bromination of a suitable benzamide precursor, followed by nitration and subsequent introduction of the cyano and methyl groups. The reaction conditions often involve the use of bromine or bromine-containing reagents, nitrating agents such as nitric acid, and cyanation reagents like sodium cyanide. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to manage the reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro and cyano groups are known to participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-cyano-2-methylethyl)-2-methyl-3-nitrobenzamide
  • 5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-4-nitrobenzamide
  • 5-chloro-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide

Uniqueness

5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. The presence of both a bromine atom and a nitro group on the benzamide core provides distinct chemical properties that differentiate it from similar compounds.

Properties

IUPAC Name

5-bromo-N-(2-cyanopropan-2-yl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3/c1-7-9(11(17)15-12(2,3)6-14)4-8(13)5-10(7)16(18)19/h4-5H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSXRDOZIUAFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)NC(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.